molecular formula C16H34Sn B090728 dioctyltin CAS No. 15231-44-4

dioctyltin

Cat. No. B090728
Key on ui cas rn: 15231-44-4
M. Wt: 345.2 g/mol
InChI Key: HGQSXVKHVMGQRG-UHFFFAOYSA-N
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Patent
US04058543

Procedure details

Three di-n-octyltin stabilizers (A,B,C) were prepared from this product by reacting the thiomalate with different proportions of di-n-octyltin oxide. In each instance, the thiomalate was warmed to 55° C, di-n-octyltin oxide added with stirring during a half-hour period, and water aspirator vacuum applied while warming to 80° C, then holding at 80° C for 2 hours to complete the removal of by-product water.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([O-])(=O)C(CC([O-])=O)S.[CH2:10]([Sn:18](=O)[CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH3:26])[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17]>O>[CH2:19]([Sn:18][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17])[CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH3:26]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(S)CC(=O)[O-])(=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC)[Sn](CCCCCCCC)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(S)CC(=O)[O-])(=O)[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC)[Sn](CCCCCCCC)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
with stirring during a half-hour period
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the removal of by-product water

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(CCCCCCC)[Sn]CCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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